REACTION_CXSMILES
|
C([O:4][CH2:5][CH:6]=[CH:7][CH2:8][O:9][C:10](=[O:12])[CH3:11])(=O)C.[C:13]1(C)C=CC=CC=1>>[CH:5]([C:6]([CH2:7][CH2:8][O:9][C:10](=[O:12])[CH3:11])=[CH2:13])=[O:4]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC=CCOC(C)=O
|
Name
|
HRh(CO)(PPh3)3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
Zeolite-Y
|
Quantity
|
0.05 g
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was monitored for gas absorption
|
Type
|
CUSTOM
|
Details
|
After the theoretical amount of gas absorption (44 psig)
|
Type
|
TEMPERATURE
|
Details
|
the autoclave was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The solid catalyst was recovered by decantation of the reaction mixture
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C(=C)CCOC(C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |